

An In-Depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol

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Compound of Interest

Compound Name:	4-Phenyl-4-(1-piperidinyl)cyclohexanol
Cat. No.:	B162774

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent psychoactive metabolite of the dissociative anesthetic phencyclidine (PCP). This technical guide provides a comprehensive overview of PPC, focusing on its chemical properties, synthesis, pharmacological actions, and the experimental methodologies used for its characterization. PPC exists as two stereoisomers, cis- and trans-, with the trans-isomer demonstrating greater biological activity. Its primary mechanism of action involves the inhibition of dopamine reuptake, a property it shares with its parent compound, PCP. However, PPC exhibits significantly lower affinity for the N-methyl-D-aspartate (NMDA) receptor ion channel, suggesting a distinct pharmacological profile. This document aims to serve as a detailed resource for researchers investigating the metabolism and psychoactive effects of PCP and its derivatives.

Chemical and Physical Properties

4-Phenyl-4-(1-piperidinyl)cyclohexanol is a tertiary alcohol with a molecular formula of $C_{17}H_{25}NO$.^[1] Its chemical structure features a cyclohexane ring substituted with a phenyl group, a piperidinyl group, and a hydroxyl group at the 4-position. The presence of stereoisomers, namely cis and trans isomers, arises from the relative orientation of the hydroxyl group to the phenyl and piperidinyl substituents.

Table 1: Physicochemical Properties of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₅ NO	[1]
Molar Mass	259.4 g/mol	[1]
CAS Number	60756-83-4	[1]
IUPAC Name	4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol	[1]
Synonyms	PPC, 4-phenyl-4-piperidinocyclohexanol	[1][2]
Appearance	White solid (recrystallized)	
Melting Point (trans-isomer)	155 - 157 °C	[3]

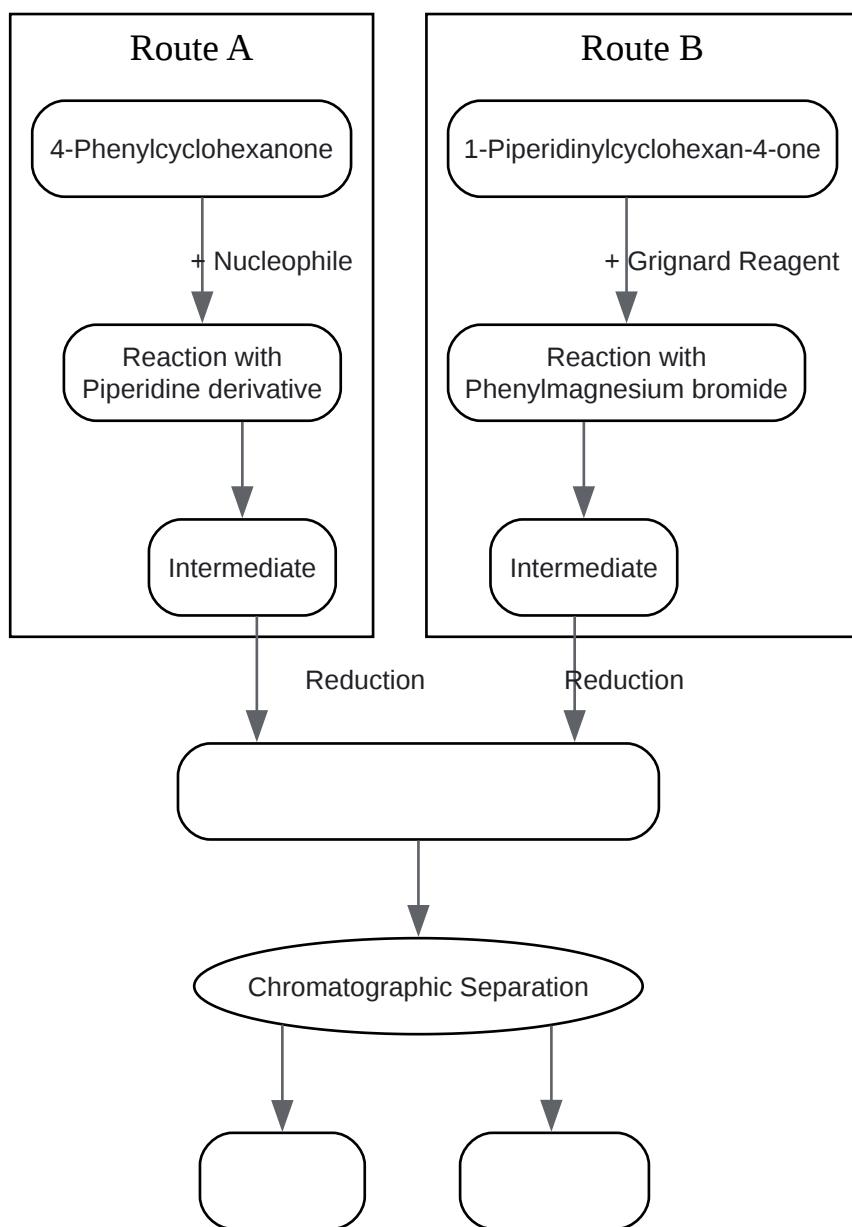
Synthesis and Stereoisomer Separation

The synthesis of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** can be achieved through various synthetic routes, often involving the reaction of a cyclohexanone precursor with a Grignard reagent or an organolithium compound, followed by the introduction of the piperidinyl group. A general conceptual pathway is outlined below.

Conceptual Synthetic Pathway

A plausible synthetic route involves the reaction of 4-phenylcyclohexanone with a piperidinyl-containing nucleophile or a precursor that can be converted to a piperidinyl group. An alternative approach is the reaction of a piperidinyl-substituted cyclohexanone with a phenyl Grignard reagent. The final reduction of the ketone functionality to a hydroxyl group yields the desired product. The synthesis will typically result in a mixture of cis and trans isomers.

DOT Script for Conceptual Synthesis

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Caption: Conceptual synthetic routes to **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Experimental Protocol: Separation of *cis*- and *trans*-Isomers

While a specific protocol for the separation of **4-phenyl-4-(1-piperidinyl)cyclohexanol** isomers is not readily available in the cited literature, a general approach using column chromatography, as described for similar aminocyclohexanol compounds, can be adapted.^[4]

- Column Preparation: A glass column is packed with silica gel slurry in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
- Sample Loading: The crude mixture of cis- and trans-PPC, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.
- Elution: The column is eluted with a solvent system of increasing polarity. The progress of the separation is monitored by Thin Layer Chromatography (TLC).
- Fraction Collection: Fractions are collected as the solvent front moves down the column.
- Analysis: The collected fractions are analyzed by TLC to identify those containing the pure isomers. Fractions containing the same isomer are combined.
- Solvent Evaporation: The solvent is removed from the combined fractions under reduced pressure to yield the purified cis- and trans-isomers.

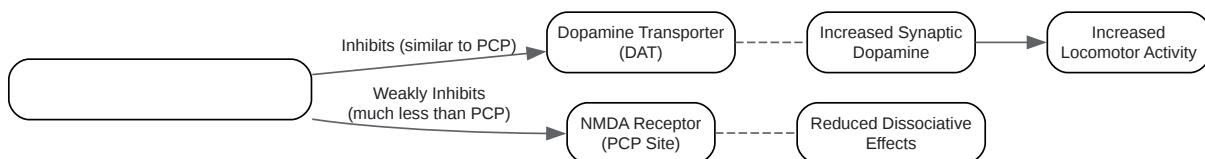
Pharmacology

The pharmacological effects of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** are primarily attributed to its interaction with the dopamine transporter and, to a lesser extent, the NMDA receptor.

Mechanism of Action

- Dopamine Transporter (DAT) Inhibition: The trans-isomer of PPC inhibits the reuptake of dopamine from the synaptic cleft to a similar extent as PCP. This action increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission, which is believed to contribute to the locomotor-stimulating effects of the compound.
- NMDA Receptor Interaction: PPC has a significantly lower affinity for the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor compared to PCP itself. This suggests that the dissociative and psychotomimetic effects, which are characteristic of PCP and are mediated by NMDA receptor antagonism, are less pronounced with PPC.

DOT Script for Mechanism of Action



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Caption: Pharmacological targets of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Pharmacological Data

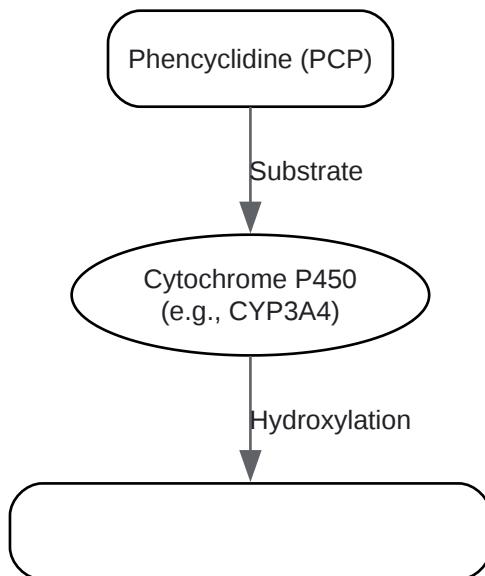
Currently, specific quantitative data such as IC_{50} or K_i values for the interaction of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** with the dopamine transporter and the NMDA receptor are not available in the public domain. Similarly, quantitative data from *in vivo* studies, such as the ED_{50} for locomotor activity or ataxia, have not been reported.

Metabolism and Pharmacokinetics

4-Phenyl-4-(1-piperidinyl)cyclohexanol is a major metabolite of phencyclidine, formed through the hydroxylation of the cyclohexane ring. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway

DOT Script for Metabolic Pathway

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Caption: Metabolic conversion of Phencyclidine to **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Pharmacokinetic Parameters

Detailed pharmacokinetic studies on **4-Phenyl-4-(1-piperidinyl)cyclohexanol** are limited. However, studies on its parent compound, phencyclidine, in rats have provided some insights into its disposition. For instance, the terminal elimination half-life of PCP in female Sprague-Dawley rats has been reported to be approximately 5.5 hours, which is significantly longer than in male rats (3.4 hours).^[5] This difference is attributed to a decreased metabolic clearance in females.^[5] While these data pertain to PCP, they suggest that the pharmacokinetics of its metabolites, including PPC, may also exhibit sex-dependent differences.

Experimental Protocols

Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.^{[6][7]}

- Preparation of Synaptosomes/Cells: Synaptosomes are prepared from rat striatum by homogenization and differential centrifugation. Alternatively, cells stably expressing the human dopamine transporter (hDAT) can be cultured.^{[6][7]}

- Assay Procedure:
 - In a 96-well plate, pre-incubate the synaptosome suspension or cells with the test compound at various concentrations for 20 minutes at 25°C in a modified Tris-HEPES buffer (pH 7.1).[\[6\]](#)
 - Initiate the uptake by adding [³H]Dopamine (final concentration of 50 nM).[\[6\]](#)
 - Incubate for an additional 10 minutes.[\[6\]](#)
 - Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
- Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) is determined by non-linear regression analysis.

NMDA Receptor Binding Assay ([³H]TCP Binding)

This competitive radioligand binding assay is used to determine the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.[\[8\]](#)

- Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors, are prepared by homogenization and centrifugation.[\[8\]](#)
- Assay Procedure:
 - In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (a high concentration of a known PCP site ligand, e.g., 10 µM PCP), and the test compound at various concentrations.[\[8\]](#)
 - Add the diluted membrane preparation to each well.[\[8\]](#)
 - Add [³H]TCP at a final concentration near its K_o value (typically 1-5 nM).[\[8\]](#)
 - Incubate the plate at room temperature (25°C) for 60 minutes.[\[8\]](#)

- Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).[8]
- Wash the filters with ice-cold wash buffer.
- Data Analysis: The radioactivity on the filters is quantified by liquid scintillation counting. The IC_{50} value is determined, and the inhibition constant (K_i) can be calculated using the Cheng-Prusoff equation.[8]

Conclusion

4-Phenyl-4-(1-piperidinyl)cyclohexanol is a pharmacologically active metabolite of phencyclidine with a distinct profile. Its primary action as a dopamine reuptake inhibitor, coupled with its weak activity at the NMDA receptor, suggests that it contributes to the stimulant effects of PCP while having a lower potential for producing dissociative effects. Further research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic parameters of both the cis- and trans-isomers of PPC. The experimental protocols detailed in this guide provide a framework for such investigations, which will be crucial for a comprehensive understanding of the complex pharmacology of phencyclidine and its metabolites.

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